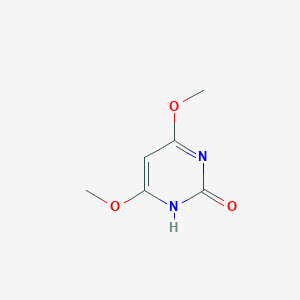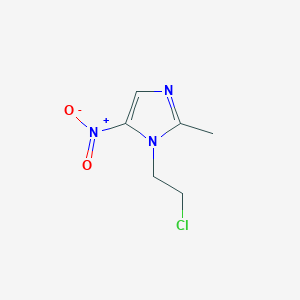
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
概要
説明
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications, particularly in the field of medicine, due to their antimicrobial and antiprotozoal properties. The presence of the nitro group in the imidazole ring enhances its reactivity and biological activity.
準備方法
The synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole typically involves the nitration of 2-methylimidazole followed by the introduction of the chloroethyl group. The general synthetic route can be summarized as follows:
Nitration: 2-Methylimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitroimidazole.
Alkylation: The nitrated product is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to introduce the 2-chloroethyl group, resulting in the formation of this compound.
Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as thiols or amines to form corresponding thioethers or amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Medicine: It is studied for its potential use as an antimicrobial and antiprotozoal agent. Its ability to inhibit the growth of bacteria and protozoa makes it a candidate for treating infections.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity, particularly the nitro and chloroethyl groups, allows for various chemical modifications.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying biological pathways.
Industry: It is explored for use in the development of new materials and chemical products due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole involves several pathways:
DNA Interaction: The compound can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA replication and transcription. This is particularly relevant in its antimicrobial activity.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular metabolism, disrupting essential biochemical pathways.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.
類似化合物との比較
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as:
Metronidazole: A widely used antimicrobial agent with similar nitroimidazole structure but different substituents.
Tinidazole: Another nitroimidazole with a longer half-life and broader spectrum of activity.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other nitroimidazole derivatives.
特性
IUPAC Name |
1-(2-chloroethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWMJBQLWFXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157218 | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-81-5 | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROETHYL)-2-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A2R934D6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do the provided research articles offer about the Structure-Activity Relationship (SAR) of nitroimidazole derivatives against parasites?
A1: Both research articles highlight the importance of the nitroimidazole moiety for antiparasitic activity. The first paper [] investigates copper(II) and zinc(II) complexes with 5-nitroimidazole-based ligands against Toxoplasma gondii. While the specific structure of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole is not discussed, the research demonstrates the potential of metal complexes with nitroimidazole derivatives to exhibit antiparasitic effects.
Q2: Can the provided research shed light on potential resistance mechanisms that parasites might develop against 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole?
A2: Although the provided articles don't directly address resistance mechanisms specific to 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole, they offer valuable clues. [] The second study, focusing on Leishmania and nitroimidazole derivatives, provides a broader context for understanding potential resistance. It is known that some parasites develop resistance to nitroimidazoles through mechanisms that disrupt the drug's activation pathway within the parasite. Further research is crucial to determine if similar resistance mechanisms could arise against 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole and to explore strategies for mitigating such resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


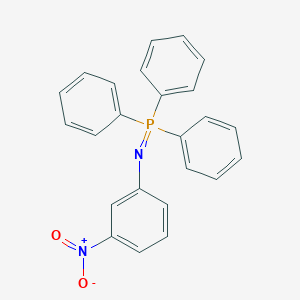
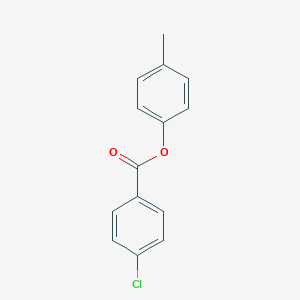
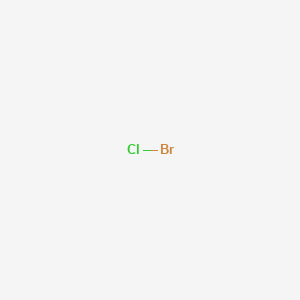
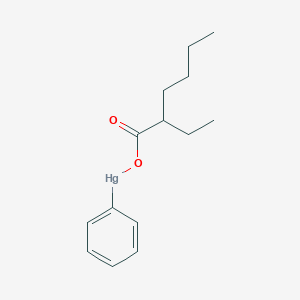
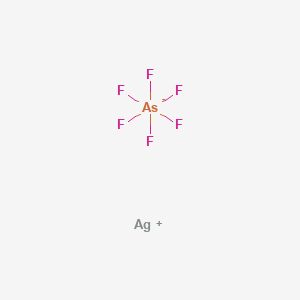
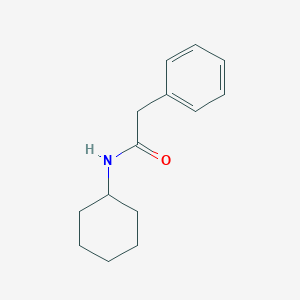
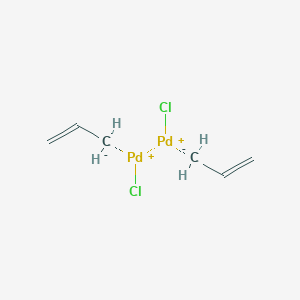
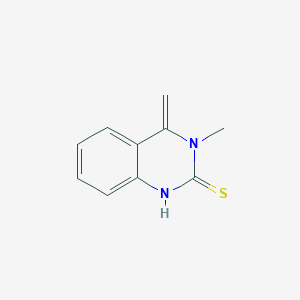
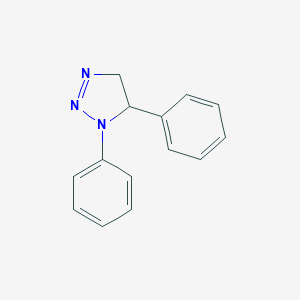
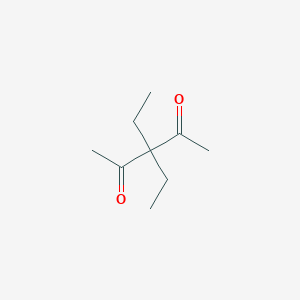
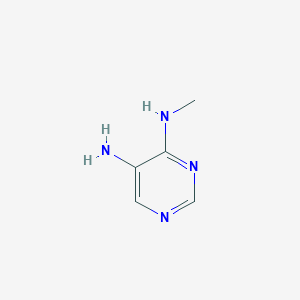
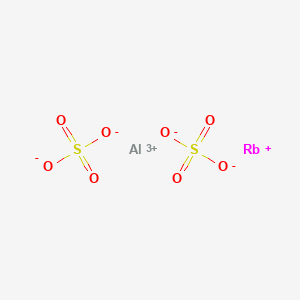
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
